7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol
Description
7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol is a synthetic quinoline derivative featuring a hybrid structure combining a quinolin-8-ol core with a 4-chlorophenyl group and a 5-methyl-1,2-oxazol-3-ylamino substituent. This compound belongs to a broader class of Mannich base derivatives, where the amino-methyl linkage enables structural diversity and modulates biological activity .
Properties
Molecular Formula |
C20H16ClN3O2 |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H16ClN3O2/c1-12-11-17(24-26-12)23-18(14-4-7-15(21)8-5-14)16-9-6-13-3-2-10-22-19(13)20(16)25/h2-11,18,25H,1H3,(H,23,24) |
InChI Key |
KHODOHYLNGOJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized boron reagents and tailored reaction conditions to maximize efficiency .
Chemical Reactions Analysis
Reaction Mechanism Insights
The synthesis involves heterocyclic ring formation and functional group coupling :
-
Dimroth Reaction : A two-step synthesis involving the formation of a triazole intermediate (via Dimroth reaction) and subsequent amidation .
-
Amide Bond Formation : The oxazole-amino group is introduced through an amide coupling mechanism, likely involving activation of a carboxylic acid to react with an amine .
Table 2: Critical Reagents and Conditions
| Reagent/Condition | Role | Source |
|---|---|---|
| Carbodiimides (e.g., EDC) | Carboxylic acid activation | |
| HOBt (Hydroxybenzotriazole) | Coupling efficiency improvement | |
| DMF (N,N-Dimethylformamide) | Polar aprotic solvent |
Optimization and Challenges
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) are preferred for coupling reactions to enhance reaction kinetics .
-
Temperature Control : Reactions involving sensitive functional groups (e.g., oxazole) may require moderate temperatures to prevent degradation.
-
Purification : Column chromatography or recrystallization is typically used to isolate the final product, ensuring purity for downstream applications.
Chemical Stability and Reactivity
While explicit stability data is limited, quinoline derivatives often exhibit:
-
Photostability : Potential degradation under UV light, necessitating storage in dark conditions.
-
Hydrolytic Stability : Amide bonds may hydrolyze under acidic/basic conditions, affecting shelf-life.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of quinoline derivatives, including compounds similar to 7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol . Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms:
- Targeting Kinases : Many quinoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), such as EGFR and HER2, which are crucial in cancer signaling pathways. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against breast cancer cell lines like MCF7 .
- Molecular Docking Studies : Computational studies have revealed strong binding affinities of these compounds to active sites of target proteins involved in tumor growth and metastasis .
Antimicrobial Properties
Quinoline-based compounds have also been evaluated for their antimicrobial activities:
- Antibacterial Activity : Some derivatives exhibit potent activity against a range of bacteria, including resistant strains. For example, studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
- Antifungal Effects : Similar compounds have demonstrated antifungal properties against pathogens such as Candida albicans, with efficacy comparable to established antifungal agents .
Neuropharmacological Applications
The compound's structural features suggest potential applications in neuropharmacology:
- GABA Receptor Modulation : Research has indicated that quinoline derivatives may interact with GABA receptors, offering potential as anxiolytic or anticonvulsant agents. In vitro studies show modulation of GABAergic activity, which could lead to therapeutic effects in anxiety disorders .
Anti-inflammatory Activity
Quinoline derivatives are also being explored for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to the target molecule have been shown to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in cell culture models, suggesting a mechanism for their anti-inflammatory effects .
Case Study 1: Quinoline Derivatives Against Breast Cancer
A study conducted by Das et al. synthesized a series of quinoline derivatives and evaluated their cytotoxic effects on breast cancer cell lines. The lead compound exhibited an IC50 of 2.49 µM against MCF7 cells and was identified as a dual inhibitor of EGFR/HER2 pathways . This highlights the potential of structurally similar compounds in targeted cancer therapy.
Case Study 2: Antimicrobial Efficacy
In another investigation, a set of quinoline-based compounds was tested against various bacterial strains. The results indicated that certain derivatives had MIC values lower than those of traditional antibiotics, demonstrating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinolin-8-ol Derivatives
*Calculated based on molecular formula C₂₀H₁₆ClN₃O₂.
Antimicrobial Activity
- Mannich Base Metal Complexes: Transition metal complexes (Cu, Ni, Zn) of 7-[(4-chlorophenyl)(diphenylamino)methyl]quinolin-8-ol exhibit superior antibacterial activity compared to the free ligand, attributed to enhanced stability and membrane disruption via metal coordination .
- Chlorinated Derivatives: Compounds like 5-chloro-7-(morpholinomethyl)quinolin-8-ol (5b) show moderate activity, but their efficacy is overshadowed by metal-ligand complexes .
- Target Compound : The 5-methyl-1,2-oxazol-3-yl group may confer unique binding interactions, akin to oxazole-containing antibiotics (e.g., linezolid), though empirical data are needed for validation .
Enzyme Inhibition
Physicochemical Properties
- Adaptaqin’s hydroxylpyridine moiety balances this with polar interactions .
- Metal Chelation: Quinolin-8-ol derivatives inherently bind transition metals (e.g., Cu²⁺, Zn²⁺), a property exploited in antimicrobial metal complexes .
Biological Activity
7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol is a compound that has garnered attention due to its potential biological activities. This article explores the various pharmacological properties of this compound, including its antibacterial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a quinoline moiety and a 1,2-oxazole derivative, which are known for their diverse biological effects.
Antibacterial Activity
The compound exhibits significant antibacterial properties. Studies have shown that it demonstrates moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 5.64 µM |
| Bacillus subtilis | 4.69 µM |
| Staphylococcus aureus | 13.40 µM |
These findings suggest that the compound could be further developed as an antibacterial agent, especially against resistant strains.
Anticancer Activity
Research indicates that the compound possesses anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 12.5 |
| CaCo-2 (Colon adenocarcinoma) | 15.0 |
| MCF-7 (Breast cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for anticancer therapies.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are important targets in neurodegenerative diseases such as Alzheimer's disease.
| Enzyme | Inhibition Rate (%) |
|---|---|
| Acetylcholinesterase | 75% |
| Butyrylcholinesterase | 68% |
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of the compound revealed that it inhibited growth in Gram-positive and Gram-negative bacteria, making it a promising candidate for further development in antimicrobial therapies .
- Anticancer Properties : In a comparative study involving various derivatives of quinoline compounds, 7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol exhibited superior cytotoxicity against HeLa cells compared to other tested compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol, and how can reaction conditions be optimized?
- The compound can be synthesized via a Mannich reaction, leveraging methodologies similar to those for 7-substituted-8-hydroxyquinolines. A typical procedure involves reacting 8-hydroxyquinoline derivatives with paraformaldehyde and an amine (e.g., 5-methyl-1,2-oxazol-3-amine) in ethanol under reflux, followed by purification via recrystallization (EtOH–H₂O) . Triethylamine is often used as a base to facilitate imine formation, with reaction times varying between 12–48 hours depending on substituent reactivity. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of paraformaldehyde) and monitoring pH during workup .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key for confirming the quinoline backbone and substituent integration. The aromatic protons of the 4-chlorophenyl group typically appear as a doublet (δ 7.2–7.5 ppm), while the oxazole methyl group resonates near δ 2.3 ppm.
- X-ray diffraction (XRD) : Critical for resolving stereochemistry and hydrogen-bonding networks. For example, planar quinoline systems with dihedral angles >70° between substituents (e.g., methoxybenzene rings) have been reported, validated by XRD .
- Mass spectrometry (HRMS) : Essential for verifying molecular weight (e.g., C₂₀H₁₆ClN₃O₂, MW ~373.8 g/mol) and isotopic patterns .
Q. How can researchers address poor solubility during biological assays?
- Recrystallization from ethanol-water mixtures (1:1) improves purity and solubility . For in vitro studies, dimethyl sulfoxide (DMSO) is a common solvent, but concentrations should be kept ≤0.1% to avoid cytotoxicity. Alternatively, derivatization (e.g., salt formation with HCl) enhances aqueous solubility .
Advanced Research Questions
Q. What mechanistic insights exist regarding this compound’s anti-angiogenic activity?
- Substituted 8-hydroxyquinolines inhibit endothelial cell proliferation by chelating trace metals (e.g., Cu²⁺) required for vascular endothelial growth factor (VEGF) signaling. Competitive binding assays (e.g., using EDTA as a control) and siRNA knockdown of metal transporters (e.g., CTR1) can validate this mechanism . Dose-response studies in HUVEC cells (IC₅₀ ~5–10 µM) are recommended .
Q. How do structural modifications influence its pharmacokinetic and pharmacodynamic profiles?
- Substituent effects : Smaller, electron-donating groups (e.g., methyl on oxazole) enhance membrane permeability but may reduce metabolic stability. Introducing hydrophobic groups (e.g., 4-chlorophenyl) improves target affinity but increases logP, necessitating logD7.4 assessments .
- In silico modeling : Molecular dynamics simulations (e.g., using AMBER or GROMACS) predict binding modes to targets like PI3K or AMPK. Density functional theory (DFT) calculations assess electronic effects of substituents on reactivity .
Q. What experimental designs are suitable for evaluating environmental persistence and ecotoxicity?
- Follow frameworks like Project INCHEMBIOL, which combines laboratory and field studies:
- Lab phase : Measure hydrolysis half-life (pH 4–9), photodegradation (UV-Vis), and soil adsorption coefficients (K₀c) .
- Field phase : Assess bioaccumulation in model organisms (e.g., Daphnia magna) and trophic transfer using LC-MS/MS .
- Ecotoxicity endpoints (e.g., EC₅₀ for algae growth inhibition) should align with OECD guidelines.
Q. How can contradictory structure-activity relationship (SAR) data be resolved?
- Case example : Conflicting reports on antimalarial activity may arise from assay variability (e.g., Plasmodium strain differences). Cross-validate using standardized assays (e.g., SYBR Green I-based parasite viability) and orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity) . Meta-analyses of substituent effects (e.g., Hammett σ values) can reconcile discrepancies .
Q. What advanced analytical methods are recommended for studying its metal-chelating properties?
- Electron paramagnetic resonance (EPR) : Identifies metal-ligand coordination (e.g., Cu²⁺-quinoline complexes).
- X-ray absorption spectroscopy (XAS) : Resolves bond distances and oxidation states of chelated metals .
- Isothermal titration calorimetry (ITC) : Quantifies binding stoichiometry and thermodynamics .
Methodological Notes
- Synthetic reproducibility : Always confirm anhydrous conditions for Mannich reactions to prevent side product formation .
- Data validation : Use high-purity reference standards (e.g., EP Reference Standards) for analytical calibration .
- Computational rigor : Benchmark DFT methods (e.g., B3LYP/6-31G*) against experimental crystallographic data to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
